Calcium dobesilate monohydrate

Description

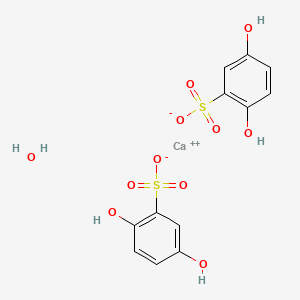

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,5-dihydroxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQBGBMQZPWCS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12CaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117552-78-0 | |

| Record name | Calcium dobesilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALCIUM DOBESILATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Calcium Dobesilate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate is a synthetic vasoprotective and angioprotective agent utilized in the management of microvascular disorders, most notably diabetic retinopathy and chronic venous insufficiency.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that encompasses the modulation of key signaling pathways, potent anti-inflammatory and antioxidant activities, and direct effects on the vascular endothelium. This technical guide provides a comprehensive overview of the core mechanisms of calcium dobesilate, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

Calcium dobesilate exerts its pharmacological effects through several interconnected pathways:

-

Modulation of Growth Factor Signaling: A primary mechanism is the inhibition of pro-angiogenic and permeability-inducing growth factors, particularly Vascular Endothelial Growth Factor (VEGF).[3][4][5] Calcium dobesilate interferes with the binding of VEGF to its co-receptor, heparan sulfate (B86663), thereby attenuating the activation of the VEGF receptor-2 (VEGFR-2).[3][6][7] This leads to the downstream inhibition of critical signaling cascades, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[4][5][7] There is also evidence suggesting interference with Fibroblast Growth Factor (FGF) signaling.[3][6][7]

-

Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by downregulating the expression and activity of pro-inflammatory cytokines and chemokines.[8][9][10] It has been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[8][9][10][11][12] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8][13][14][15][16]

-

Antioxidant Properties: Calcium dobesilate is a potent antioxidant that directly scavenges reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction in various vascular pathologies.[1][17][18][19][20] This antioxidant activity helps protect the vascular endothelium from damage and preserve its integrity.[1][19]

-

Endothelial Protection and Enhancement of Vascular Function: By stabilizing endothelial cells and preserving the integrity of capillary walls, calcium dobesilate reduces capillary permeability.[1][2][21][22] It also improves blood rheology by decreasing blood viscosity and inhibiting platelet aggregation.[1][2][18][22][23][24] Furthermore, it enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key molecule in promoting vasodilation and maintaining vascular health.[14][22][25][26][27]

-

Preservation of the Blood-Retinal Barrier: In the context of diabetic retinopathy, calcium dobesilate has been shown to protect the blood-retinal barrier by preventing the degradation of tight junction proteins, such as occludin and claudin-5, and maintaining the proper localization of zonula occludens-1 (ZO-1).[7][15] It also reduces the adhesion of leukocytes to retinal vessels by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[15]

Signaling Pathways

The multifaceted action of calcium dobesilate is rooted in its ability to modulate several key intracellular signaling pathways.

VEGF Signaling Pathway

Calcium dobesilate significantly attenuates VEGF-mediated signaling, which is upregulated in pathological conditions like diabetic retinopathy. It interferes with the interaction between VEGF and its co-receptor, heparan sulfate, leading to reduced activation of VEGFR-2. This, in turn, inhibits downstream cascades like PI3K/AKT/mTOR and MEK/ERK, which are crucial for angiogenesis and vascular permeability.[3][4][5][6][7]

Anti-inflammatory Signaling Pathways

Calcium dobesilate exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including NF-κB and p38 MAPK. By doing so, it reduces the production of inflammatory cytokines and chemokines.

Quantitative Data Summary

The following tables summarize the quantitative effects of calcium dobesilate from various experimental studies.

Table 1: Effects on Pro-inflammatory Markers

| Marker | Model | Treatment | Result | Reference |

| TNF-α | Diabetic Rat Retina | 100 mg/kg/day for 2 weeks | Prevention of diabetes-induced increase (162.1 ± 15.8% of control) to 108.8 ± 19.1% of control. | [10] |

| IL-1β | Diabetic Rat Retina | 100 mg/kg/day for 2 weeks | Prevention of diabetes-induced increase (175.6 ± 30.8% of control) to 94.4 ± 14.0% of control. | [10] |

| IL-6 | Human Diabetic Retinopathy Patients | 500 mg, three times a day for 12 weeks | Significant reduction from 4.82 pg/ml to 3.88 pg/ml (p = 0.039). | [11][28] |

| TNF-α | Human Diabetic Retinopathy Patients | 500 mg, three times a day for 12 weeks | Significant reduction from 27.73 pg/ml to 24.01 pg/ml (p = 0.038). | [11][28] |

| CRP | Human Diabetic Retinopathy Patients | 500 mg, three times a day for 12 weeks | Decrease from 3.15 mg/L to 2.61 mg/L. | [11][28] |

Table 2: Effects on Oxidative Stress Markers

| Marker | Model | Treatment | Result | Reference |

| Hydroxyl Radical | Ischemia/reperfused diabetic rat retina | 100 mg/kg | 41% reduction in signal intensity. | [17][18] |

| Na+/K+-ATPase activity | Ischemia/reperfused diabetic rat retina | 100 mg/kg | 54% reduction in inhibition by ischemia/reperfusion. | [17][18] |

| Ca2+/Mg2+-ATPase activity | Ischemia/reperfused diabetic rat retina | 100 mg/kg | 41% reduction in inhibition by ischemia/reperfusion. | [17][18] |

| Retinal Na+ content | Ischemia/reperfused diabetic rat retina | 100 mg/kg/day | 27.5% increase vs. 51.8% in vehicle (P<0.05). | [17][18] |

| Retinal Ca2+ content | Ischemia/reperfused diabetic rat retina | 100 mg/kg/day | 59.6% increase vs. 107.1% in vehicle (P<0.05). | [17][18] |

| Total Antioxidant Status (TAS) | Human varicose veins (in vitro) | IC50 = 11.4 ± 2.3 µmol/L | Full prevention of PMS/NADH-dependent decrease. | [20] |

| Malondialdehyde (MDA) | Human varicose veins (in vitro) | IC50 = 102 ± 3 µmol/L | Full prevention of PMS/NADH-dependent increase. | [20] |

Table 3: Effects on Blood Rheology and Ocular Parameters in Diabetic Retinopathy

| Parameter | Result | Reference |

| Whole Blood Viscosity | Mean Difference: -0.57 cP (95% CI: -0.75 to -0.38, P<0.001) | [29] |

| Plasma Viscosity | Mean Difference: -0.36 cP (95% CI: -0.63 to -0.09, P=0.01) | [29] |

| Retinal Microaneurysms | Relative Risk: 0.62 (95% CI: 0.42-0.90, P=0.01) | [29] |

| Retinal Hemorrhages | Relative Risk: 0.39 (95% CI: 0.17-0.88, P=0.02) | [29] |

| Exudates | Relative Risk: 0.31 (95% CI: 0.12-0.81, P=0.02) | [29] |

| Intraocular Pressure | Mean Difference: -5.59 mmHg (95% CI: -6.69 to -4.50, P<0.00001) | [29] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.

In Vivo Diabetic Animal Models

-

Induction of Diabetes: Diabetes is commonly induced in Wistar or Sprague-Dawley rats or db/db mice. For rats, a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically 50-65 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5) is used.[12][15][17][18] Diabetes is confirmed by measuring blood glucose levels, with levels >250 mg/dL indicating hyperglycemia.

-

Treatment Protocol: Calcium dobesilate is administered orally by gavage at doses ranging from 100 to 200 mg/kg/day for a specified period, often several weeks.[8][12][17][18]

-

Outcome Measures:

-

Blood-Retinal Barrier Permeability: Assessed by measuring the extravasation of Evans blue dye into the retinal tissue.[15]

-

Retinal Thickness: Measured using optical coherence tomography (OCT) or histological analysis.[17][18]

-

Protein Expression: Retinal tissues are harvested for Western blot analysis of tight junction proteins (occludin, claudin-5, ZO-1), inflammatory markers (ICAM-1, TNF-α, IL-1β), and signaling proteins (p-VEGFR-2, p-AKT, p-ERK).[4][5][10][15]

-

Oxidative Stress Markers: Assays for lipid peroxidation (MDA), protein carbonyls, and antioxidant enzyme activities are performed on retinal homogenates.[12][17][18]

-

In Vitro Endothelial Cell Culture Models

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[7][14][30] They are cultured in endothelial growth medium, typically supplemented with fetal bovine serum and growth factors.

-

Experimental Conditions: To mimic hyperglycemic conditions, cells are cultured in high glucose medium (e.g., 30 mM D-glucose), with normal glucose (5.5 mM) as a control. An osmotic control (e.g., L-glucose or mannitol) is often included.[15][30]

-

Treatment Protocol: Cells are pre-incubated with varying concentrations of calcium dobesilate (e.g., 25, 50, 100, 200 µM) prior to or concurrently with high glucose or VEGF stimulation.[7][14][31]

-

Outcome Measures:

-

Cell Proliferation and Viability: Assessed using assays such as MTT or CCK-8.[30][31]

-

Cell Migration: Evaluated using wound healing (scratch) assays or transwell migration assays.[7]

-

Endothelial Permeability: Measured by the passage of fluorescently labeled albumin (e.g., FITC-BSA) across a monolayer of endothelial cells grown on a transwell insert.[30]

-

Protein Phosphorylation and Expression: Western blotting is used to quantify the phosphorylation status of key signaling proteins (VEGFR-2, AKT, ERK, p38 MAPK, IκBα) and the expression of adhesion molecules (ICAM-1) and inflammatory markers.[4][7][14][15]

-

Leukocyte Adhesion Assay: Fluorescently labeled leukocytes (e.g., U937 cells) are co-cultured with the endothelial cell monolayer, and the number of adherent cells is quantified by microscopy.[15]

-

Conclusion

The mechanism of action of this compound is complex and multifaceted, targeting key pathological processes involved in microvascular diseases. Its ability to inhibit VEGF signaling, suppress inflammation and oxidative stress, and directly protect the vascular endothelium underscores its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the critical signaling pathways and experimental approaches necessary for further elucidation of its pharmacological profile and the development of novel therapeutic strategies. Further research is warranted to fully explore the synergistic interplay of these mechanisms and to identify potential new applications for this versatile compound.

References

- 1. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 2. Calcium dobesilate - Wikipedia [en.wikipedia.org]

- 3. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 6. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

- 7. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of retinal neuroprotection of calcium dobesilate: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. ijceo.org [ijceo.org]

- 12. Calcium Dobesilate Is Protective against Inflammation and Oxidative/Nitrosative Stress in the Retina of a Type 1 Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Calcium dobesilate efficiency in the treatment of diabetic kidney disease through suppressing MAPK and chemokine signaling pathways based on clinical evaluation and network pharmacology [frontiersin.org]

- 14. Investigation of the Mechanism Underlying Calcium Dobesilate-Mediated Improvement of Endothelial Dysfunction and Inflammation Caused by High Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Dobesilate Inhibits the Alterations in Tight Junction Proteins and Leukocyte Adhesion to Retinal Endothelial Cells Induced by Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Antioxidant properties of calcium dobesilate in ischemic/reperfused diabetic rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro antioxidant properties of calcium dobesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro effect of calcium dobesilate on oxidative/inflammatory stress in human varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is Calcium Dobesilate used for? [synapse.patsnap.com]

- 22. Calcium dobesilate: pharmacology and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. researchgate.net [researchgate.net]

- 25. Dobesilate enhances endothelial nitric oxide synthase-activity in macro- and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of magnesium dobesilate on nitric oxide synthase activity in endothelial cells | springermedizin.de [springermedizin.de]

- 27. Calcium dobesilate: pharmacological profile related to its use in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Clinical evaluation of calcium dobesilate in diabetic retinopathy patients - Indian J Clin Exp Ophthalmol [ijceo.org]

- 29. Calcium dobesilate for diabetic retinopathy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Calcium dobesilate may alleviate diabetes-induced endothelial dysfunction and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

The Pharmacological Profile of Calcium Dobesilate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate, a synthetic vasoprotective and angioprotective agent, has been a subject of extensive research for its therapeutic potential in various microvascular disorders. This technical guide provides a comprehensive overview of the pharmacological profile of calcium dobesilate, delving into its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development endeavors.

Introduction

Calcium dobesilate (2,5-dihydroxybenzene sulfonate) is a molecule known for its ability to modulate endothelial function and improve microcirculation.[1][2] It is clinically utilized in the management of diabetic retinopathy, chronic venous insufficiency, and hemorrhoidal disease.[3][4][5] Its therapeutic effects are attributed to a combination of antioxidant, anti-inflammatory, and direct vasculotropic actions.[1][2] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for professionals in the field of pharmacology and drug development.

Mechanism of Action

Calcium dobesilate exerts its pharmacological effects through a variety of mechanisms, primarily centered on the protection and stabilization of the vascular endothelium.

Vasculoprotective and Endothelial-Stabilizing Effects

Calcium dobesilate directly acts on the capillary walls, reducing their permeability and fragility.[6] It is believed to interact with the capillary basement membrane, thereby enhancing its stability.[7] This action is crucial in conditions characterized by increased vascular leakage, such as diabetic retinopathy and chronic venous insufficiency.

Antioxidant Properties

A significant aspect of calcium dobesilate's mechanism is its potent antioxidant activity. It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to endothelial dysfunction.

Anti-inflammatory Action

The compound exhibits anti-inflammatory properties by inhibiting the production and activity of pro-inflammatory mediators. This includes the downregulation of signaling pathways such as MAPK and NF-κB, which are pivotal in the inflammatory cascade.

Inhibition of Growth Factor Signaling

Calcium dobesilate has been shown to modulate the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis and vascular permeability. By interfering with VEGF signaling, it can help control pathological neovascularization and vascular leakage.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of calcium dobesilate have been characterized in human studies.

Table 1: Pharmacokinetic Parameters of Calcium Dobesilate (500 mg oral dose in healthy Chinese volunteers)

| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |

| Cmax (μg/mL) | 13.57 ± 4.39 | 6.71 ± 1.74 |

| Tmax (hours) | 4.00 (median) | 5.50 (median) |

| AUC0-t (hμg/mL) | 97.32 ± 14.94 | 79.74 ± 12.67 |

| AUC0-inf (hμg/mL) | 101.68 ± 15.47 | 88.01 ± 13.61 |

| t1/2 (hours) | 4.34 ± 1.43 | 5.89 ± 1.22 |

| Data sourced from a study in healthy Chinese subjects.[8][9] |

Pharmacodynamics and In Vitro Activity

The pharmacodynamic effects of calcium dobesilate are evident in its in vitro antioxidant capabilities.

Table 2: In Vitro Antioxidant Activity of Calcium Dobesilate

| Activity | IC50 Value (μM) |

| Hydroxyl Radical Scavenging | 1.1 |

| Superoxide Radical Scavenging | 682 |

| IC50 values indicate the concentration required to inhibit 50% of the radical activity.[10] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of calcium dobesilate in various vascular disorders.

Table 3: Summary of Clinical Efficacy Data for Calcium Dobesilate

| Indication | Key Findings | Reference |

| Diabetic Retinopathy | - Significant improvement in retinal microaneurysms (RR: 0.62), hemorrhages (RR: 0.39), and exudates (RR: 0.31).- Reduction of whole blood viscosity (MD: -0.57 cP) and plasma viscosity (MD: -0.36 cP).- Significant reduction in intraocular pressure (MD: -5.59 mmHg).- After 12 weeks, significant reduction in IL-6 (from 4.82 to 3.88 pg/ml) and TNF-α (from 27.73 to 24.01 pg/ml). | [3][11][12] |

| Chronic Venous Insufficiency | - Significant reduction in lower calf volume (-64.72 ± 111.93 cm³) compared to placebo (+0.8 ± 152.98 cm³).- Significant reduction in ankle circumference (from 23.78 to 22.71 cm) and calf circumference (from 35.08 to 33.83 cm).- Significant improvement in symptoms of pain, discomfort, heavy legs, and cramps. | [4][13] |

| Hemorrhoidal Disease | - Success rate of 86.21% in cessation of bleeding and reduction of anitis in acute attacks.- Reduction in symptom score from 2 to 0.45.- In another study, a 77.5% success rate in cessation of bleeding and lack of severe anitis was observed after 4 weeks. | [1][3][14] |

| RR: Relative Risk; MD: Mean Difference. |

Signaling Pathways

Calcium dobesilate's mechanism of action involves the modulation of key intracellular signaling pathways implicated in inflammation and angiogenesis.

Inhibition of the VEGF/PI3K/AKT/mTOR Pathway

Calcium dobesilate has been shown to inhibit the VEGF-mediated signaling cascade, which plays a crucial role in pathological angiogenesis and increased vascular permeability. It reduces the phosphorylation of key downstream effectors, thereby attenuating the pro-angiogenic and pro-permeability signals.[12][15][16][17]

Modulation of the MAPK/NF-κB Pathway

Calcium dobesilate also attenuates inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules, thereby ameliorating inflammation-mediated vascular damage.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of calcium dobesilate using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of calcium dobesilate in a suitable solvent (e.g., methanol, ethanol, DMSO, water).

-

Prepare a positive control, such as ascorbic acid, at various dilutions.

-

-

Assay Procedure:

-

In a 96-well plate or spectrophotometer cuvettes, add a defined volume of each calcium dobesilate dilution.

-

Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette to initiate the reaction.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the calcium dobesilate solution.

-

Determine the IC50 value, which is the concentration of calcium dobesilate that scavenges 50% of the DPPH radicals.[2][7][18][19]

-

ABTS Radical Scavenging Assay

This protocol describes the determination of the antioxidant capacity of calcium dobesilate using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.

-

To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of calcium dobesilate and a reference standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume (e.g., 10-20 µL) of each calcium dobesilate dilution or standard.

-

Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

-

Include control wells with solvent and the ABTS•+ solution.

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol details a method to assess the effect of calcium dobesilate on vascular permeability in vivo using Evans blue dye.

-

Animal Preparation:

-

Use appropriate animal models (e.g., mice or rats).

-

Anesthetize the animal according to approved protocols.

-

-

Procedure:

-

Prepare a 0.5% or 2% solution of Evans blue dye in sterile saline.

-

Inject the Evans blue solution intravenously (e.g., via the tail vein). The dye will bind to serum albumin.

-

After a circulation period (e.g., 30 minutes), administer permeability-inducing agents (e.g., histamine (B1213489) or VEGF) and a vehicle control via intradermal injections at different sites on the animal's flank.

-

Allow a specific time for the leakage to occur.

-

Humanely euthanize the animal and dissect the skin at the injection sites.

-

-

Quantification:

-

Extract the Evans blue dye from the dissected tissue by incubating it in a solvent such as formamide (B127407) at a specific temperature (e.g., 55°C) overnight.

-

Centrifuge the samples to pellet the tissue debris.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

-

Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations. This will indicate the level of vascular permeability.[17][24][25][26][27]

-

Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general framework for detecting changes in protein phosphorylation in response to calcium dobesilate treatment.

-

Sample Preparation:

-

Treat cells or tissues with calcium dobesilate for the desired time.

-

Lyse the cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

Conclusion

This compound possesses a robust pharmacological profile characterized by its multifaceted mechanism of action targeting endothelial dysfunction, oxidative stress, and inflammation. The quantitative data from pharmacokinetic and clinical studies underscore its therapeutic utility in a range of microvascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and scientists, facilitating further investigation into the therapeutic potential and molecular mechanisms of this compound. Continued research is warranted to fully elucidate its clinical applications and to explore its potential in other vasculo-proliferative and inflammatory conditions.

References

- 1. Efficacy of calcium dobesilate in treating acute attacks of hemorrhoidal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clinical evaluation of the efficacy and safety of calcium dobesilate in patients with chronic venous insufficiency of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. A single-dose, randomized crossover study in healthy Chinese subjects to evaluate pharmacokinetics and bioequivalence of two capsules of calcium dobesilate 0.5 g under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A single-dose, randomized crossover study in healthy Chinese subjects to evaluate pharmacokinetics and bioequivalence of two capsules of calcium dobesilate 0.5 g under fasting and fed conditions | PLOS One [journals.plos.org]

- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 11. Calcium dobesilate for diabetic retinopathy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijceo.org [ijceo.org]

- 13. researchgate.net [researchgate.net]

- 14. surgeryscience.com [surgeryscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 17. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]

- 18. mdpi.com [mdpi.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. benchchem.com [benchchem.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 24. bio-protocol.org [bio-protocol.org]

- 25. profiles.foxchase.org [profiles.foxchase.org]

- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 27. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]

Synthesis and Characterization of Calcium Dobesilate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate, the calcium salt of 2,5-dihydroxybenzenesulfonic acid, is a synthetic vasoprotective and angioprotective agent. It is utilized in the treatment of chronic venous insufficiency, diabetic retinopathy, and other microvascular disorders.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and analytical characterization are presented, including spectroscopic and thermal analysis techniques. Furthermore, this guide elucidates the key signaling pathways through which calcium dobesilate exerts its pharmacological effects, namely the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of hydroquinone (B1673460), followed by neutralization with a calcium salt, and subsequent purification by recrystallization.[7][8][9][10]

Experimental Protocol

Step 1: Sulfonation of Hydroquinone

-

In a reaction vessel, hydroquinone is reacted with concentrated sulfuric acid. The weight ratio of hydroquinone to sulfuric acid is typically in the range of 1:1.2 to 1:1.5.[9]

-

The reaction mixture is heated to a temperature between 80°C and 85°C and stirred for a defined period to ensure complete sulfonation.[9] This process yields 2,5-dihydroxybenzenesulfonic acid.

Step 2: Neutralization and Precipitation

-

The resulting 2,5-dihydroxybenzenesulfonic acid solution is diluted with purified water.

-

Calcium carbonate is gradually added to the solution to neutralize the acid. The pH of the reaction mixture is carefully monitored and adjusted to a range of 3.5 to 4.5.[9]

-

The reaction produces calcium dobesilate, which precipitates out of the solution.

Step 3: Purification and Isolation

-

The crude calcium dobesilate is collected by filtration.

-

Purification is achieved through recrystallization from an aqueous solution of ethanol.[10]

-

The purified crystals of this compound are then dried under vacuum.

Synthesis Workflow

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and solid-state properties. This involves a combination of spectroscopic and thermal analysis techniques.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Calcium 2,5-dihydroxybenzenesulfonate monohydrate | [11] |

| CAS Number | 20123-80-2 | [11] |

| Molecular Formula | C₁₂H₁₀CaO₁₀S₂·H₂O | [11] |

| Molecular Weight | 436.4 g/mol | [11] |

| Physical Form | White or almost white hygroscopic powder | [11] |

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: An FT-IR spectrum of the this compound sample is recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

-

Interpretation: The FT-IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching of the hydroxyl and water molecules, S=O stretching of the sulfonate group, and C=C stretching of the aromatic ring.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer. The sample is dissolved in a deuterated solvent, typically D₂O.

-

Interpretation: The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Chemical shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure.

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Protocol: TGA and DSC analyses are performed using a simultaneous thermal analyzer. A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Quantitative Data:

| Analysis | Temperature Range | Observation | Reference |

| TGA | 100-180°C | Weight loss of approximately 4.19% corresponding to one water molecule. | [5] |

| DSC | 134-180°C | Endothermic peak corresponding to dehydration. | [5] |

| DSC | ~212°C | Second endothermic process without mass variation. | [5] |

X-Ray Powder Diffraction (XRPD)

-

Protocol: The XRPD pattern of the crystalline powder is obtained using an X-ray diffractometer with Cu Kα radiation. The sample is scanned over a 2θ range.

-

Interpretation: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline structure of this compound and can distinguish it from other forms, such as the dihydrate.

High-Performance Liquid Chromatography (HPLC)

-

Protocol: A validated RP-HPLC method is used to determine the purity and assay of this compound.

-

Typical HPLC Parameters:

| Parameter | Condition | Reference |

| Column | C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric acid in Water (e.g., 20:80 v/v) | [3][7] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 300 nm | [3] |

| Retention Time | ~6 min | [3] |

Mechanism of Action: Signaling Pathways

Calcium dobesilate's therapeutic effects are attributed to its influence on key signaling pathways involved in vascular function and inflammation.

Inhibition of VEGF Signaling Pathway

Calcium dobesilate has been shown to inhibit the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[12][13] VEGF plays a crucial role in angiogenesis and increasing vascular permeability. By interfering with this pathway, calcium dobesilate helps to reduce capillary leakage and abnormal blood vessel growth, which are hallmarks of diabetic retinopathy.[14] The proposed mechanism involves the inhibition of VEGF-induced phosphorylation of its receptor, VEGFR-2, and downstream signaling molecules like MEK and ERK.[2][12]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and oxidative stress. Studies have indicated that calcium dobesilate can suppress the MAPK signaling pathway.[1][6][15] This inhibition is thought to contribute to its anti-inflammatory and protective effects on the vascular endothelium.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug development. The elucidation of its mechanism of action through the inhibition of VEGF and MAPK signaling pathways provides a deeper understanding of its therapeutic potential in managing microvascular disorders. Further research into its multifaceted pharmacological properties will continue to be of significant interest.

References

- 1. Calcium dobesilate efficiency in the treatment of diabetic kidney disease through suppressing MAPK and chemokine signaling pathways based on clinical evaluation and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structural analysis of this compound | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. scribd.com [scribd.com]

- 9. CN101880248B - Synthetic reaction of calcium dobesilate hydrate - Google Patents [patents.google.com]

- 10. CN102219715A - Method for preparing medicinal high-purity calcium dobesilate - Google Patents [patents.google.com]

- 11. This compound - Northern Synthesis [northernsynthesis.eu]

- 12. Frontiers | Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 13. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice | PLOS One [journals.plos.org]

- 14. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 15. Calcium dobesilate efficiency in the treatment of diabetic kidney disease through suppressing MAPK and chemokine signaling pathways based on clinical evaluation and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Dobesilate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate is a vasoprotective agent widely utilized in the treatment of diabetic retinopathy and chronic venous insufficiency.[1][2][3] Its therapeutic efficacy is attributed to its multifaceted pharmacological profile, including the modulation of endothelial function, antioxidant properties, and inhibition of key signaling pathways involved in vascular pathologies.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visual representation of its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.

Chemical Properties

This compound, chemically known as calcium di(2,5-dihydroxybenzenesulfonate) monohydrate, is the calcium salt of dobesilic acid.[4][5][6] It is a synthetic molecule recognized for its ability to reduce capillary permeability.[3][4]

| Identifier | Value | Source |

| Chemical Name | Calcium 2,5-dihydroxybenzenesulfonate monohydrate | [7] |

| Synonyms | Calcium di(2,5-dihydroxybenzenesulfonate) monohydrate, Doxium | [5][8][9] |

| CAS Number | 20123-80-2 | [5][7][8] |

| Molecular Formula | C₁₂H₁₀CaO₁₀S₂·H₂O | [5][6][8] |

| Molecular Weight | 436.4 g/mol | [5][7][8][10] |

| EINECS EC Number | 243-531-5 | [5][8] |

Table 1: Chemical Identification of this compound

| Property | Description | Source |

| Stability | Stable under ordinary conditions of use and storage. | [8] |

| Incompatibilities | Strong oxidizing agents. | [8] |

| Hazardous Decomposition Products | Emits fumes, Calcium Oxide, Carbon dioxide & Carbon Monoxide, and Sulfur Oxides upon decomposition. | [8] |

| Hygroscopicity | Hygroscopic powder. | [5][8][9][11] |

| Storage | Store in an airtight container, protected from light. | [5][8] |

Table 2: Stability and Storage of this compound

Physical Properties

The physical characteristics of this compound are crucial for its formulation and delivery.

| Property | Value | Source |

| Appearance | White or almost white, crystalline powder. | [5][6][7][8][11] |

| Odor | Faint to none. | [8] |

| Melting Point | >300°C (decomposes) or 194-214°C (range) | [4][9] |

| Solubility | ||

| Very soluble in water. | [3][5][8][11] | |

| Freely soluble in anhydrous ethanol. | [5][8][11] | |

| Very slightly soluble in 2-propanol. | [5][8][11] | |

| Practically insoluble in methylene (B1212753) chloride. | [5][8][11] | |

| pH (10% aqueous solution) | 4.5 to 6.0 | [3][5][8] |

| Water Content | 4.0% to 6.0% | [5][8] |

Table 3: Physical Properties of this compound

Experimental Protocols

Identification

A. Ultraviolet and Visible Absorption Spectrophotometry [5][8][11]

-

Methodology: Dissolve 0.100 g of the substance in water and dilute to 200.0 ml with the same solvent. Dilute 5.0 ml of this solution to 100.0 ml with water.

-

Analysis: Examine the solution between 210 nm and 350 nm.

-

Expected Result: The solution should exhibit two absorption maxima, at approximately 221 nm and 301 nm. The specific absorbance at the maximum at 301 nm should be between 174 and 181.[11][12]

B. Chemical Identification [5][8][11]

-

Methodology: Prepare "Solution S" by dissolving 10.0 g of the substance in carbon dioxide-free water and diluting to 100 ml.[5][8] Mix 1 mL of ferric chloride solution, 1 mL of a freshly prepared 10 g/L solution of potassium ferricyanide, and 0.1 mL of nitric acid. To this mixture, add 5 mL of the freshly prepared Solution S.

-

Expected Result: A blue color and a precipitate are immediately produced.[5][8][11]

C. Calcium Identification [5][8][11]

-

Methodology: To 2 mL of the freshly prepared Solution S, add reagents for the identification of calcium ions as per standard pharmacopeial methods.

-

Expected Result: The solution gives a positive reaction for calcium.[5][8][11]

Assay (Potentiometric Titration)[5][8]

-

Methodology: Dissolve 0.200 g of the substance in a mixture of 10 mL of water and 40 mL of dilute sulfuric acid.

-

Titration: Titrate with 0.1 M cerium sulfate (B86663).

-

End-point Determination: Determine the end-point potentiometrically.

-

Calculation: 1 mL of 0.1 M cerium sulfate is equivalent to 10.45 mg of C₁₂H₁₀CaO₁₀S₂.[5][8]

-

Purity Requirement: The content should be between 99.0% and 101.0% on an anhydrous basis.[5][8]

Purity Tests

-

Appearance of Solution: Freshly prepared Solution S should be clear and colorless.[5][8]

-

pH: The pH of Solution S should be between 4.5 and 6.0.[5][8]

-

Related Substances (Liquid Chromatography): To pass the test as per pharmacopeial monographs.[5][8] The main impurity to be monitored is benzene-1,4-diol (B12442567) (hydroquinone).[5][8]

-

Iron: A maximum of 10 ppm, determined on 10 mL of Solution S.[5][8]

-

Water (Karl Fischer Titration): The water content should be between 4.0% and 6.0%, determined on 0.500 g of the substance.[5][8]

Mechanism of Action and Signaling Pathways

Calcium dobesilate exerts its therapeutic effects through multiple mechanisms, primarily centered on vascular protection.

Inhibition of VEGF Signaling

A key mechanism of action is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[13][14] VEGF is a critical mediator of angiogenesis and vascular permeability, which are often dysregulated in diabetic microangiopathy.[13] Calcium dobesilate interferes with the binding of VEGF to its co-receptor, heparan sulfate (HS), thereby inhibiting VEGF-induced phosphorylation of VEGFR-2 and downstream signaling cascades.[13][14] This leads to a reduction in endothelial cell proliferation, migration, and permeability.[13][15]

Caption: Inhibition of VEGF signaling by Calcium Dobesilate.

Modulation of the PI3K/AKT/mTOR Pathway

Downstream of VEGF/VEGFR2, calcium dobesilate has been shown to inactivate the PI3K/AKT/mTOR signaling pathway.[16] This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of PI3K, AKT, and mTOR, calcium dobesilate can restore autophagy, a cellular process that is often impaired in diabetic kidney disease.[16][17]

Caption: Calcium Dobesilate's effect on the PI3K/AKT/mTOR pathway.

Antioxidant Activity

Calcium dobesilate exhibits significant antioxidant properties by scavenging free radicals, particularly hydroxyl radicals.[1][18][19] This antioxidant activity helps to reduce oxidative stress, a key contributor to vascular damage in various diseases.[1] It has been shown to protect against lipid peroxidation in erythrocyte membranes and reduce the increase in cytosolic free calcium induced by hydrogen peroxide in endothelial cells.[18]

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, inhibiting the release and activity of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1] This reduces the inflammatory response within the vascular system.[1]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a general workflow for assessing the in vitro efficacy of calcium dobesilate on endothelial cells.

Caption: In vitro efficacy testing workflow for Calcium Dobesilate.

Conclusion

This compound is a well-characterized compound with a range of vasoprotective effects. Its chemical and physical properties are well-defined by pharmacopeial standards, ensuring its quality and consistency in pharmaceutical formulations. The understanding of its mechanism of action, particularly its inhibitory effects on the VEGF and PI3K/AKT/mTOR signaling pathways, provides a strong rationale for its clinical use in managing diabetic microvascular complications. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Calcium dobesilate - Wikipedia [en.wikipedia.org]

- 4. 20123-80-2 this compound AKSci J54593 [aksci.com]

- 5. mubychem.net [mubychem.net]

- 6. northernsynthesis.eu [northernsynthesis.eu]

- 7. This compound - Northern Synthesis [northernsynthesis.eu]

- 8. This compound IP EP BP Ph Eur Manufacturers, SDS [mubychem.com]

- 9. Calcium dobesilate | 20123-80-2 [chemicalbook.com]

- 10. This compound | C12H12CaO11S2 | CID 45358052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uspbpep.com [uspbpep.com]

- 12. scribd.com [scribd.com]

- 13. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Calcium Dobesilate Restores Autophagy by Inhibiting the VEGF/PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 18. In vitro antioxidant properties of calcium dobesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

In Vitro Antioxidant Properties of Calcium Dobesilate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of calcium dobesilate monohydrate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental methodologies, quantitative data, and an understanding of the underlying signaling pathways associated with its antioxidant activity.

Core Antioxidant Activities

This compound exhibits a multifaceted antioxidant profile, primarily through its capacity to scavenge free radicals and modulate cellular oxidative stress responses. In vitro studies have consistently demonstrated its efficacy in neutralizing key reactive oxygen species (ROS) and inhibiting lipid peroxidation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the key findings from in vitro studies, providing a comparative look at its potency.

| Assay Type | Radical/Species | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |

| Hydroxyl Radical Scavenging | •OH | 1.1 | Rutin | 0.7 | [1] |

| Superoxide (B77818) Radical Scavenging | O₂⁻ | 682 | Rutin | 30 | [1] |

| Total Antioxidant Status (TAS) | PMS/NADH-induced | 11.4 ± 2.3 | Rutin | Not Specified | [2] |

| Lipid Peroxidation (MDA) | PMS/NADH-induced | 102 ± -3 | Rutin | Not Specified | [2] |

Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Sample Preparation:

-

Dissolve this compound in methanol to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution.

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Methanol is used as the blank.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺).

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare various concentrations of this compound in a suitable solvent.

-

-

Assay Procedure:

-

Add 10 µL of the sample to 1.0 mL of the diluted ABTS•⁺ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare different concentrations of this compound.

-

-

Assay Procedure:

-

Add 100 µL of the sample to 3.0 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O.

-

Superoxide Radical (O₂⁻) Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of 156 µM NBT, 468 µM NADH, and 62.5 µM phenazine (B1670421) methosulfate (PMS) in phosphate (B84403) buffer (100 mM, pH 7.4).

-

-

Sample Preparation:

-

Prepare various concentrations of this compound in phosphate buffer.

-

-

Assay Procedure:

-

Mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 1.0 mL of the sample.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The percentage of scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger.

-

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay measures the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of 2.8 mM 2-deoxyribose, 20 mM KH₂PO₄-KOH buffer (pH 7.4), 100 µM FeCl₃, 104 µM EDTA, 1 mM H₂O₂, and 100 µM ascorbic acid.

-

-

Sample Preparation:

-

Prepare different concentrations of this compound.

-

-

Assay Procedure:

-

Mix the sample, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in the buffer.

-

Incubate at 37°C for 1 hour.

-

Add 1.0 mL of 2.8% trichloroacetic acid (TCA) and 1.0 mL of 1% thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the mixture and measure the absorbance at 532 nm.

-

-

Calculation:

-

The scavenging activity is determined by comparing the absorbance of the sample to the control.

-

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

-

Sample Preparation:

-

Induce lipid peroxidation in a suitable biological sample (e.g., erythrocyte membranes) using an oxidizing agent.

-

Treat the sample with various concentrations of this compound.

-

-

Assay Procedure:

-

Mix the sample with a solution containing TBA and an acid (e.g., TCA).

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

-

Wash the cells to remove the excess DCFH-DA.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Induce oxidative stress by adding a peroxyl radical generator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The antioxidant activity is calculated from the area under the fluorescence curve and expressed as quercetin (B1663063) equivalents.

-

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Calcium dobesilate has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and oxidative stress. By preventing the phosphorylation and subsequent degradation of IκBα, calcium dobesilate inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-oxidant genes.

Caption: Inhibition of the NF-κB signaling pathway by Calcium Dobesilate.

Modulation of Endothelial Nitric Oxide Synthase (eNOS)

Calcium dobesilate has been reported to enhance the activity of endothelial nitric oxide synthase (eNOS). This leads to an increased production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties. The antioxidant action may be partly explained by this modulation, as NO can also act as a radical scavenger.

Caption: Modulation of eNOS activity by Calcium Dobesilate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the in vitro antioxidant properties of a compound like this compound.

Caption: General workflow for in vitro antioxidant assessment.

Conclusion

This compound demonstrates significant in vitro antioxidant properties through direct radical scavenging and modulation of key cellular signaling pathways. Its ability to effectively neutralize hydroxyl radicals and inhibit lipid peroxidation at therapeutically relevant concentrations underscores its potential as a protective agent against oxidative stress-mediated cellular damage. The detailed protocols and data presented in this guide serve as a valuable resource for further research and development of this compound. Further in vivo studies are warranted to fully elucidate the clinical implications of these antioxidant properties.[1]

References

The Anti-inflammatory Properties of Calcium Dobesilate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate (CaD), a synthetic vasoprotective and angioprotective agent, has long been utilized in the management of microvascular disorders such as diabetic retinopathy and chronic venous insufficiency.[1][2][3] Emerging evidence has solidified its role as a potent anti-inflammatory agent, acting through a multi-faceted mechanism that encompasses the modulation of key signaling pathways, reduction of oxidative stress, and downregulation of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, presenting quantitative data from pivotal studies, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected mechanisms:

-

Inhibition of the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action, Calcium dobesilate has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway.[4][5][6] This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. CaD has been demonstrated to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.[6]

-

Modulation of the VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a key mediator of angiogenesis and vascular permeability, both of which are closely linked to inflammation.[7][8] Calcium dobesilate has been found to interfere with VEGF signaling by potentially binding to the heparan sulfate (B86663) binding site, which acts as a co-receptor for VEGF.[7][8][9][10][11] By doing so, it inhibits VEGF-induced phosphorylation of its receptor, VEGFR-2, and downstream signaling cascades, including the MEK/ERK MAP kinase pathway.[7][9] This leads to a reduction in endothelial cell migration, proliferation, and permeability, thereby mitigating key aspects of the inflammatory process.[7][8][10]

-

Antioxidant Properties: Oxidative stress is a critical driver of inflammation. Calcium dobesilate exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative damage.[1][12] It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[6][13][14][15][16] By mitigating oxidative stress, Calcium dobesilate reduces a key trigger for the activation of inflammatory pathways like NF-κB.

-

Downregulation of Pro-inflammatory Cytokines and Adhesion Molecules: As a consequence of its primary mechanisms of action, Calcium dobesilate leads to a significant reduction in the expression and release of various pro-inflammatory mediators. Studies have consistently shown that CaD treatment decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1).[4][5][17][18][19][20][21]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of Calcium Dobesilate on Pro-inflammatory Cytokines

| Model System | Treatment Protocol | Cytokine | Baseline/Control | CaD Treated | % Change | Reference |

| Diabetic Retinopathy Patients | 500 mg, three times daily for 12 weeks | IL-6 (pg/ml) | 4.82 | 3.88 | ↓ 19.5% | [18][19] |

| Diabetic Retinopathy Patients | 500 mg, three times daily for 12 weeks | TNF-α (pg/ml) | 27.73 | 24.01 | ↓ 13.4% | [18][19] |

| db/db Mice | 200 mg/kg/day for 15 days | IL-6 | Increased in diabetic mice | Prevented increase | - | [5] |

| db/db Mice | 200 mg/kg/day for 15 days | IL-8 | Increased in diabetic mice | Prevented increase | - | [5] |

| db/db Mice | 200 mg/kg/day for 15 days | TNF-α | Increased in diabetic mice | Prevented increase | - | [5] |

| db/db Mice | 200 mg/kg/day for 15 days | MCP-1 | Increased in diabetic mice | Prevented increase | - | [5] |

| Type 1 Diabetic Rat Model | 100 mg/kg/day for 2 weeks | TNF-α mRNA | Increased in diabetic rats | Prevented increase | - | [17] |

| Type 1 Diabetic Rat Model | 100 mg/kg/day for 2 weeks | IL-1β mRNA | Increased in diabetic rats | Prevented increase | - | [17] |

| Type 1 Diabetic Rat Model | 100 mg/kg/day for 2 weeks | TNF-α protein | Increased in diabetic rats | Prevented increase | - | [17] |

| Type 1 Diabetic Rat Model | 100 mg/kg/day for 2 weeks | IL-1β protein | Increased in diabetic rats | Prevented increase | - | [17] |

Table 2: Effect of Calcium Dobesilate on Oxidative Stress Markers

| Model System | Treatment Protocol | Marker | Baseline/Control | CaD Treated | % Change | Reference |

| Human Varicose Veins (in vitro) | IC50 determination | TAS decrease | - | IC50 = 11.4 ± 2.3 µmol/L | - | [12][22][23] |

| Human Varicose Veins (in vitro) | IC50 determination | MDA increase | - | IC50 = 102 ± -3 µmol/L | - | [12][22][23] |

| Sepsis-associated AKI Mice | LPS-induced | MDA | Upregulated | Reversed upregulation | - | [6][24] |

| Sepsis-associated AKI Mice | LPS-induced | SOD | Reduced activity | Reversed reduction | - | [6][24] |

| D-galactose-induced Aging Mice | 50 and 100 mg/kg/day p.o. for 6 weeks | MDA | Increased | Decreased | - | [15][16] |

| D-galactose-induced Aging Mice | 50 and 100 mg/kg/day p.o. for 6 weeks | SOD | Decreased activity | Increased activity | - | [15][16] |

| D-galactose-induced Aging Mice | 50 and 100 mg/kg/day p.o. for 6 weeks | GPx | Decreased activity | Increased activity | - | [15][16] |

| D-galactose-induced Aging Mice | 50 and 100 mg/kg/day p.o. for 6 weeks | CAT | Decreased activity | Increased activity | - | [15][16] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by Calcium dobesilate.

Caption: Modulation of the VEGF signaling pathway by Calcium dobesilate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of Calcium dobesilate in a preclinical model.

Caption: A representative experimental workflow for in vivo studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of Calcium dobesilate.

In Vivo Animal Models

-

Model: Streptozotocin (STZ)-induced diabetic rats, a model for type 1 diabetes and diabetic retinopathy.[17]

-

Induction: A single intraperitoneal injection of STZ.

-

Treatment: Calcium dobesilate (e.g., 100 mg/kg/day) administered orally for a specified duration (e.g., 2 weeks).[17]

-

Analysis: Retinal tissues are collected for mRNA and protein expression analysis of inflammatory cytokines (TNF-α, IL-1β) via qPCR and Western blotting, respectively. Oxidative stress markers like carbonyl residues and nitrotyrosine are assessed by immunohistochemistry.[17]

-

-

Model: db/db mice, a genetic model of type 2 diabetes.[5]

-

Treatment: Daily oral administration of Calcium dobesilate (e.g., 200 mg/kg/day) for a defined period (e.g., 15 days).[5]

-

Analysis: Retinal tissues are examined for biomarkers of oxidative stress (dihydroethidium, malondialdehyde) and pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, MCP-1) using immunohistochemical analysis.[5]

-

-

Model: Sepsis-associated acute kidney injury (AKI) induced by lipopolysaccharide (LPS) in mice.[6][24]

-

Induction: Intraperitoneal injection of LPS.

-

Treatment: Pre-treatment with Calcium dobesilate prior to LPS administration.

-

Analysis: Kidney tissues are analyzed for markers of renal function (creatinine, urea (B33335) nitrogen), oxidative stress (MDA, SOD), and inflammation. The NF-κB signaling pathway is assessed by Western blotting for phosphorylated and total levels of PI3K, AKT, IKKβ, IκBα, and p65. Nuclear translocation of NF-κB is visualized by immunofluorescence.[6]

-

In Vitro Cell Culture Models

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[25]

-

Treatment: Cells are cultured in high glucose conditions to mimic a diabetic environment, with or without the addition of Calcium dobesilate at various concentrations.

-

Analysis: The effects on VEGF-induced cell migration, proliferation, and permeability are assessed. Western blotting is used to determine the phosphorylation status of VEGFR-2, MEK, and ERK.[7][9]

-

-

Cell Line: THP-1 human monocytic cell line.[20][21]

-

Differentiation: Cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Treatment: Cells are treated with Calcium dobesilate in the presence of inflammatory stimuli like LPS or high glucose.

-

Analysis: Expression of cell surface markers (CD14, TLR4) and pro-inflammatory mediators (IL-1β, TNF-α, MCP-1) is measured. The involvement of the PKCδ-NADPH oxidase-ROS-MAPK-NF-κB signaling pathway is investigated by assessing ROS generation and the phosphorylation status of PKCδ, ERK1/2, and p38.[20][21][26]

-

Conclusion and Future Directions

This compound has demonstrated significant and multi-faceted anti-inflammatory properties in a variety of preclinical and clinical settings. Its ability to concurrently inhibit the NF-κB and VEGF signaling pathways, coupled with its potent antioxidant effects, positions it as a compelling therapeutic agent for inflammatory conditions, particularly those with a vascular component.

Future research should focus on:

-

Elucidating the precise molecular interactions between Calcium dobesilate and its targets.

-

Conducting large-scale, randomized controlled trials to further validate its efficacy in a broader range of inflammatory diseases.

-

Exploring the potential for combination therapies with other anti-inflammatory agents to achieve synergistic effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the therapeutic potential of this compound as a valuable anti-inflammatory agent.

References

- 1. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 2. Calcium dobesilate for chronic venous insufficiency: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Mechanisms of retinal neuroprotection of calcium dobesilate: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium dobesilate prevents the oxidative stress and inflammation induced by diabetes in the retina of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium dobesilate alleviates renal dysfunction and inflammation by targeting nuclear factor kappa B (NF-κB) signaling in sepsis-associated acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice | PLOS One [journals.plos.org]

- 8. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium dobesilate reduces VEGF signaling by interfering with heparan sulfate binding site and protects from vascular complications in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

- 12. In vitro effect of calcium dobesilate on oxidative/inflammatory stress in human varicose veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium dobesilate protects against d-galactose-induced hepatic and renal dysfunction, oxidative stress, and pathological damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium dobesilate reduces oxidative stress in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Dobesilate Reverses Cognitive Deficits and Anxiety-Like Behaviors in the D-Galactose-Induced Aging Mouse Model through Modulation of Oxidative Stress | MDPI [mdpi.com]

- 16. Calcium Dobesilate Reverses Cognitive Deficits and Anxiety-Like Behaviors in the D-Galactose-Induced Aging Mouse Model through Modulation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Dobesilate Is Protective against Inflammation and Oxidative/Nitrosative Stress in the Retina of a Type 1 Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical evaluation of calcium dobesilate in diabetic retinopathy patients - Indian J Clin Exp Ophthalmol [ijceo.org]

- 19. ijceo.org [ijceo.org]

- 20. Calcium Dobesilate Modulates PKCδ-NADPH Oxidase- MAPK-NF-κB Signaling Pathway to Reduce CD14, TLR4, and MMP9 Expression during Monocyte-to-Macrophage Differentiation: Potential Therapeutic Implications for Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. In vitro effect of calcium dobesilate on oxidative/inflammatory stress in human varicose veins | Semantic Scholar [semanticscholar.org]

- 24. Calcium dobesilate alleviates renal dysfunction and inflammation by targeting nuclear factor kappa B (NF-κB) signaling in sepsis-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]